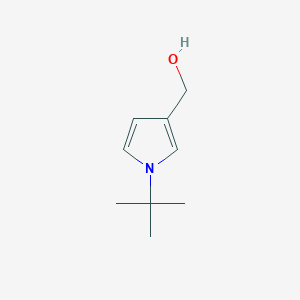![molecular formula C9H15F3N2 B14024033 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a trifluoromethyl group attached to an octahydro-2H-pyrido[1,2-a]pyrazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine can be achieved through several methods. One approach involves the cyclization of diamino alcohols with bromo- or chloroamides . Another method includes a one-pot synthesis involving a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrido[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with molecular targets such as receptors and enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: Lacks the trifluoromethyl group but shares the core structure.
Pyrrolopyrazine Derivatives: Contain similar nitrogen-containing heterocyclic structures.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a unique and valuable molecule for research and development .
Propiedades
Fórmula molecular |
C9H15F3N2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)8-6-14-4-2-1-3-7(14)5-13-8/h7-8,13H,1-6H2 |
Clave InChI |
FXXQFVDRTIOIPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CC(NCC2C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



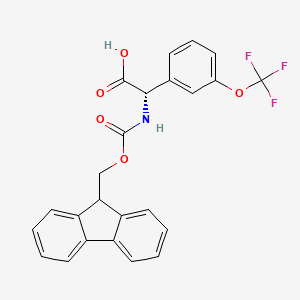

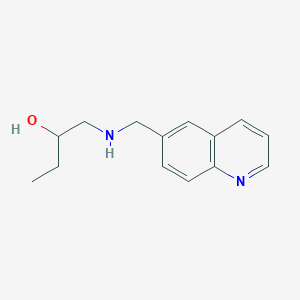
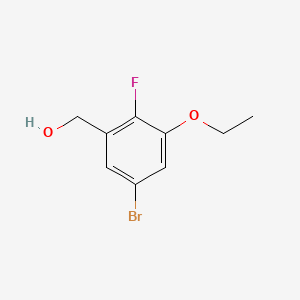

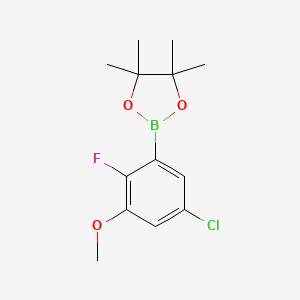
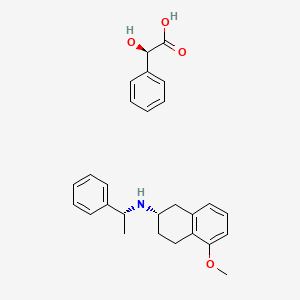
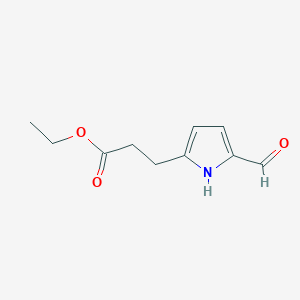
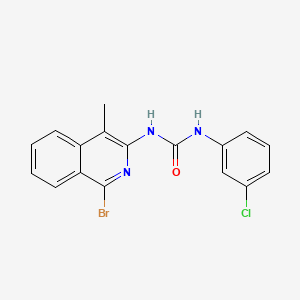

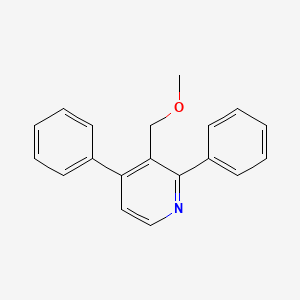
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
